molecular formula C15H26N2O B3831564 N-(1-adamantylmethyl)-N'-isopropylurea

N-(1-adamantylmethyl)-N'-isopropylurea

Cat. No.: B3831564
M. Wt: 250.38 g/mol
InChI Key: COJLEMRHHZNVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-N’-isopropylurea is a compound that features an adamantane moiety, which is a highly symmetrical and rigid structure. Adamantane derivatives are known for their stability and unique properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-N’-isopropylurea typically involves the reaction of 1-adamantylmethylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:

1-adamantylmethylamine+isopropyl isocyanateN-(1-adamantylmethyl)-N’-isopropylurea\text{1-adamantylmethylamine} + \text{isopropyl isocyanate} \rightarrow \text{N-(1-adamantylmethyl)-N'-isopropylurea} 1-adamantylmethylamine+isopropyl isocyanate→N-(1-adamantylmethyl)-N’-isopropylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-N’-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the urea moiety or the adamantane structure.

    Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups into the adamantane structure.

Scientific Research Applications

N-(1-adamantylmethyl)-N’-isopropylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems due to the stability and lipophilicity of the adamantane moiety.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N’-isopropylurea involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function. The urea group can form hydrogen bonds with biological targets, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N’-methylurea
  • N-(1-adamantylmethyl)-N’-ethylurea
  • N-(1-adamantyl)-N’-isopropylcarbamate

Uniqueness

N-(1-adamantylmethyl)-N’-isopropylurea is unique due to the combination of the adamantane moiety and the isopropylurea group. This combination imparts specific properties, such as enhanced stability, lipophilicity, and the ability to form hydrogen bonds, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-10(2)17-14(18)16-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJLEMRHHZNVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-N'-isopropylurea
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-N'-isopropylurea
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-N'-isopropylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-N'-isopropylurea
Reactant of Route 5
Reactant of Route 5
N-(1-adamantylmethyl)-N'-isopropylurea
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-N'-isopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.